molecular formula C15H18N2O2 B13646413 Benzyl 4-(prop-2-ynyl)piperazine-1-carboxylate

Benzyl 4-(prop-2-ynyl)piperazine-1-carboxylate

Cat. No.: B13646413
M. Wt: 258.32 g/mol
InChI Key: ZNRCOCGVSCLGLN-UHFFFAOYSA-N
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

benzyl 4-prop-2-ynylpiperazine-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-2-8-16-9-11-17(12-10-16)15(18)19-13-14-6-4-3-5-7-14/h1,3-7H,8-13H2

InChI Key

ZNRCOCGVSCLGLN-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl 4-(prop-2-ynyl)piperazine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Protection of the piperazine nitrogen(s) with carbamate groups (e.g., benzyl carbamate).
  • Selective alkylation of the piperazine ring at the 4-position with a propargyl (prop-2-ynyl) group.
  • Deprotection or further functionalization as needed.

The key challenge is achieving regioselective substitution on the piperazine ring while maintaining the integrity of the carbamate protecting group.

Reported Synthetic Routes

Alkylation of Piperazine Derivatives

One robust approach involves starting from a protected piperazine derivative such as 1-(benzyl) piperazine-1-carboxylate. The 4-position nitrogen is alkylated with propargyl bromide or propargyl chloride under basic conditions.

Typical Reaction Conditions:

  • Base: Potassium carbonate (K2CO3) or potassium bicarbonate (KHCO3)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: Ambient to moderate heating (20–50 °C)
  • Reaction time: 1–4 hours

This method yields this compound with high regioselectivity and yields typically above 90%.

Protection and Deprotection Steps

Protection of the piperazine nitrogen is commonly achieved by reaction with benzyl chloroformate (Cbz-Cl) in the presence of inorganic bases such as sodium bicarbonate or potassium carbonate in organic solvents like toluene at 20–40 °C.

Subsequent alkylation with propargyl halides is performed on the protected piperazine to avoid multiple substitutions.

Example:

  • Step 1: Benzyl carbamate protection of piperazine
  • Step 2: Alkylation at 4-position with propargyl bromide
  • Step 3: Purification by column chromatography

Multi-Step Synthesis from Piperazine

A detailed multi-step synthesis reported in recent literature involves:

Step Reagents & Conditions Product Yield (%)
1 Piperazine + benzyl chloroformate, NaHCO3, toluene, 20–40 °C Benzyl piperazine-1-carboxylate (protected piperazine) >90
2 Benzyl piperazine-1-carboxylate + propargyl bromide, K2CO3, DMF, 50 °C, 1 hr This compound 90–97
3 Purification by silica gel chromatography Pure target compound

This approach is favored for its simplicity, high regioselectivity, and scalability for laboratory synthesis.

Alternative Routes and Intermediates

Other methods include:

  • Use of tert-butyl carbamate protecting groups (Boc) followed by selective alkylation and subsequent deprotection to benzyl carbamate derivatives.
  • Coupling reactions involving activated carboxylic acid intermediates (e.g., HATU-mediated coupling) to introduce the carbamate functionality after alkylation.

For example, synthesis of 4-(tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid followed by coupling with benzyl amine derivatives can lead to related carbamate compounds.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Data

Typical $$ ^1H $$ NMR signals for this compound include:

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Benzyl CH2 (benzylic) 5.1–5.3 Singlet
Piperazine CH2 (N-CH2) 3.2–3.6 Multiplet
Propargyl CH2 (alkynyl) 3.4–3.5 Doublet ~2.4
Propargyl terminal alkyne H 2.5–2.8 Triplet ~2.4
Aromatic protons (benzyl) 7.2–7.4 Multiplet

Mass Spectrometry (MS)

  • Molecular ion peak corresponding to the expected molecular weight of this compound.
  • Typical [M+H]+ peak observed in LC-MS confirms the molecular formula.

Summary Table: Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct alkylation of Cbz-piperazine Propargyl bromide, K2CO3, DMF 20–50 °C, 1–4 h 90–97 High regioselectivity
Boc-protection followed by alkylation Boc-piperazine, propargyl bromide, LiOH (for hydrolysis) Room temp to 50 °C, multi-step 70–80 Allows further functionalization
Coupling via activated acid intermediates HATU, TEA, amine coupling Room temp, 1–2 h 70–75 Useful for complex derivatives

Research Findings and Practical Considerations

  • The use of benzyl chloroformate for carbamate protection is well-established and provides a stable protecting group compatible with alkylation conditions.
  • Alkylation with propargyl bromide proceeds smoothly under mild basic conditions, avoiding over-alkylation due to steric and electronic effects.
  • Purification by silica gel chromatography is effective for isolating the pure compound.
  • Alternative protecting groups such as tert-butyl carbamate can be employed but require additional deprotection steps.
  • The synthetic route is amenable to scale-up for preparative purposes in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The prop-2-ynyl group participates in nucleophilic substitutions, often facilitated by bases such as potassium carbonate (K2_2CO3_3) or sodium hydride (NaH). These reactions typically occur in polar aprotic solvents like DMF or dioxane.

Example Reactions:

SubstrateReagent/ConditionsProductYieldSource
Benzyl piperazine-1-carboxylateK2_2CO3_3, DMF, 80°C, 60h4-(2-Methylbutan-2-ol)piperazine derivative52.7%
Piperazine derivativePropargyl bromide, K2_2CO3_3, DMF, 50°C4-(Prop-2-ynyl)piperazine derivative97.3%

Mechanistic Insight : The prop-2-ynyl group acts as a leaving group under basic conditions, enabling alkylation or arylation at the piperazine nitrogen.

Oxidation Reactions

The terminal alkyne in the prop-2-ynyl group is susceptible to oxidation, forming carbonyl derivatives. Potassium permanganate (KMnO4_4) is a common oxidant.

Key Data:

  • Reagent : KMnO4_4 in acidic or neutral media.

  • Product : Ketone or carboxylic acid derivatives via alkyne cleavage.

  • Conditions : Typically室温 or mild heating (30–50°C).

Reduction Reactions

The alkyne moiety can be reduced to an alkane or alkene using palladium catalysts (e.g., Pd/C) under hydrogen gas (H2_2) or via dissolving metal reductions.

Example Protocol:

  • Catalyst : Pd/C (10% w/w)

  • Conditions : H2_2 (1 atm), ethanol, 25°C

  • Outcome : Prop-2-ynyl → Propane or propene derivative.

Click Chemistry (Azide-Alkyne Cycloaddition)

The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and drug design.

Experimental Evidence:

  • Reagents : Benzyl azide, CuSO4_4·5H2_2O, sodium ascorbate

  • Solvent : t-BuOH/H2_2O (1:1)

  • Product : 1,4-Disubstituted triazole derivative

  • Yield : 71% (analogous reaction in ).

Hydrolysis of the Carboxylate Ester

The benzyl ester group is hydrolyzed under basic or acidic conditions to yield piperazine carboxylic acids.

Conditions and Outcomes:

ReagentSolventTemperatureProductYieldSource
LiOH·H2_2OTHF/H2_2O20°C, 2hPiperazine-2-carboxylic acid77.2%
HCl (1M)EtOH/H2_2O80°C, 4hDeprotected piperazine41.8%

Amide Coupling Reactions

The piperazine nitrogen reacts with activated carbonyl groups (e.g., HATU-mediated couplings) to form amides, useful in peptide-mimetic synthesis.

Example:

  • Reagents : HATU, DIPEA, DMF

  • Substrate : 6-Aminotetrahydroisoquinoline

  • Product : Piperazine-isoquinoline conjugate

  • Yield : 71.8% .

Mechanism of Action

The exact mechanism of action of benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is not well-defined. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzyl 4-(prop-2-ynyl)piperazine-1-carboxylate?

  • Methodology : The compound can be synthesized via iridium-catalyzed enantioselective amination. For example, allylic acetates (e.g., crotyl acetate) react with benzyl piperazine-1-carboxylate under optimized conditions (e.g., DMF at 50°C) to achieve high yields (up to 98%) and enantiomeric excess (ee >98%) .
  • Purification : Flash column chromatography (SiO₂, solvent gradients like heptane:ethyl acetate) is commonly used to isolate the product as a light yellow oil .

Q. How is the compound characterized to confirm its structure and purity?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and substituent positions .
  • HRMS/FTIR : Validates molecular weight and functional groups (e.g., alkyne stretches at ~2100 cm⁻¹) .
  • Chiral Analysis : SFC or HPLC with chiral columns to determine enantiopurity (e.g., 98% ee in ).

Q. What are common challenges in synthesizing this compound, and how can they be mitigated?

  • Low Yields : Substrate steric hindrance or competing side reactions (e.g., reports 4% yield for a structurally similar compound). Optimize catalyst loading (e.g., Ir complexes) or use protecting groups (e.g., tert-butyl carbamates) to enhance regioselectivity .
  • Purification Issues : Use gradient elution in chromatography or recrystallization for polar derivatives .

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